4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine is an organic compound with the molecular formula C14H11Br2N and a molecular weight of 353.05 g/mol . This compound is characterized by the presence of bromine atoms attached to a benzene ring, making it a brominated aromatic amine. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine typically involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the aldehyde and the amine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-4-bromoaniline: Similar in structure but with a methyl group instead of the imine group.
4-Bromo-N,N-bis(4-methylphenyl)benzenamine: Another brominated aromatic amine with different substituents.
Methanone, (4-bromophenyl)phenyl-: A related compound with a ketone group instead of the imine group.
Uniqueness
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine is unique due to its specific imine structure and the presence of bromine atoms, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C14H11Br2N |
---|---|
Molekulargewicht |
353.05 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanimine |
InChI |
InChI=1S/C14H11Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-9H,10H2 |
InChI-Schlüssel |
UCNFXFQOJGXJHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN=CC2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.